molecular formula C8H11F2IN2O B2944585 1-(difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole CAS No. 1856031-56-5

1-(difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole

Cat. No.: B2944585
CAS No.: 1856031-56-5
M. Wt: 316.09
InChI Key: NUYKBHGORRAZGY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by iodination and propoxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and advanced purification methods are employed to produce the compound in large quantities while maintaining high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield various substituted pyrazoles, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and iodinated heterocycles. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

1-(Difluoromethyl)-4-iodo-3-(propoxymethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-3-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-2-3-14-5-7-6(11)4-13(12-7)8(9)10/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYKBHGORRAZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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